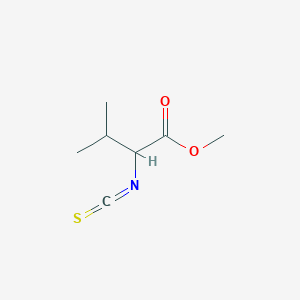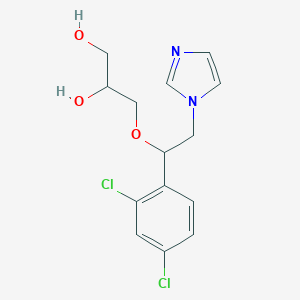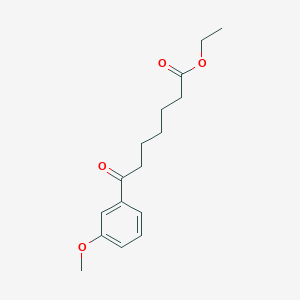
Ácido 2,5-diclorofenilborónico
Descripción general
Descripción
2,5-Dichlorophenylboronic acid is an organic compound with the molecular formula C6H5BCl2O2. It is a derivative of phenylboronic acid, where two chlorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Aplicaciones Científicas De Investigación
2,5-Dichlorophenylboronic acid has numerous applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important intermediates in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
Target of Action
2,5-Dichlorophenylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in regioselective iodination using silver salts, Pd-catalyzed Suzuki-Miyaura coupling, Rhodium (I)-catalyzed carbonylative cyclization of alkynes, and copper-catalyzed coupling reactions . The primary targets of this compound are the reactants in these reactions.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, in the Suzuki-Miyaura coupling, it forms a complex with a palladium catalyst, which then reacts with an organohalide to form a new carbon-carbon bond . The compound’s boronic acid group plays a crucial role in these reactions, acting as a nucleophile that can form bonds with electrophilic carbon atoms .
Biochemical Pathways
The Suzuki-Miyaura coupling, one of the key reactions involving 2,5-Dichlorophenylboronic acid, is a part of a broader class of reactions known as cross-coupling reactions . These reactions are widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in the synthesis of a wide variety of chemical compounds .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability and can be absorbed well in the body . They are also known to be relatively stable, which can contribute to their distribution and metabolism .
Result of Action
The primary result of the action of 2,5-Dichlorophenylboronic acid is the formation of new chemical compounds through the reactions it participates in . For example, in the Suzuki-Miyaura coupling, it contributes to the formation of biaryl compounds, which are common structures in many organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of 2,5-Dichlorophenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling can be affected by the presence of water and oxygen, the temperature, and the pH of the reaction environment . Additionally, the compound should be stored under inert gas at 2-8°C to maintain its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
The exact role of 2,5-Dichlorophenylboronic acid in biochemical reactions is not fully understood. Boronic acids are known to interact with various enzymes, proteins, and other biomolecules. They can form reversible covalent bonds with biomolecules containing 1,2 or 1,3-diol functional groups, which are common in carbohydrates and glycoproteins .
Cellular Effects
The specific cellular effects of 2,5-Dichlorophenylboronic acid are not well-documented. Boronic acids are known to influence cell function by interacting with various cellular components. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes and other proteins .
Molecular Mechanism
The molecular mechanism of action of 2,5-Dichlorophenylboronic acid is not fully known. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable under physiological conditions, and their effects on cellular function can be observed in both in vitro and in vivo studies .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Boronic acids are known to interact with various cellular components, potentially affecting their activity or function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds as follows:
Formation of Grignard Reagent: 2,5-Dichlorobromobenzene is reacted with magnesium in anhydrous ether to form 2,5-dichlorophenylmagnesium bromide.
Borylation: The Grignard reagent is then treated with trimethyl borate.
Hydrolysis: The resulting boronate ester is hydrolyzed to yield 2,5-dichlorophenylboronic acid.
Industrial Production Methods: Industrial production of 2,5-dichlorophenylboronic acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichlorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 2,5-dichlorophenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl compounds, which are valuable in pharmaceuticals and materials science.
Oxidation: The compound can be oxidized to form 2,5-dichlorophenol.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 2,5-Dichlorophenol.
Substitution: Various substituted phenylboronic acids.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
3,5-Dichlorophenylboronic Acid: Similar structure but with chlorine atoms at the 3 and 5 positions, leading to different reactivity and applications.
2,4-Dichlorophenylboronic Acid: Chlorine atoms at the 2 and 4 positions, affecting its chemical behavior and uses.
Uniqueness: 2,5-Dichlorophenylboronic acid is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and makes it particularly useful in certain synthetic applications, such as the formation of specific biaryl compounds through Suzuki-Miyaura coupling.
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFPBXQPOQRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378413 | |
| Record name | 2,5-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135145-90-3 | |
| Record name | 2,5-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)






![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)



